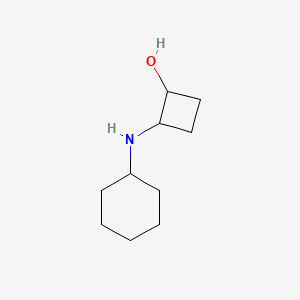

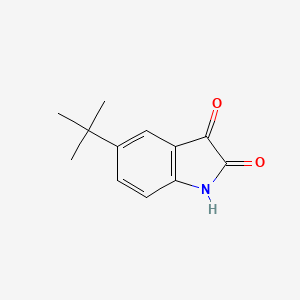

1-(3,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Diaryl ureas have been explored for their antimicrobial and antiproliferative effects, as seen in the synthesis and evaluation of various derivatives with substitutions at different positions on the phenyl rings .

Synthesis Analysis

The synthesis of related diaryl urea compounds involves the formation of the urea linkage between an aryl and an indole moiety. For instance, a series of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were synthesized and characterized using spectral techniques such as IR, 1H NMR, and 13C NMR . Similarly, other derivatives, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea, were designed and synthesized, demonstrating the versatility of the synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is often confirmed by single-crystal X-ray diffraction (XRD) analysis. For example, one of the synthesized compounds was characterized by single-crystal XRD, and its optimized bond parameters were calculated using density functional theory (DFT), showing good agreement with the experimental data . The molecular structure is further analyzed by studying the stability and charge delocalization using Natural Bond Orbital (NBO) analysis and the HOMO-LUMO energy gap calculations .

Chemical Reactions Analysis

The chemical reactivity of diaryl urea derivatives can be predicted by analyzing the Molecular Electrostatic Potential (MEP) map, which helps in identifying the reactive sites of the molecule . These compounds can participate in various chemical reactions, primarily due to the presence of functional groups such as the urea linkage and the substituents on the phenyl rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl urea derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the phenyl rings and the indole moiety. The intramolecular and intermolecular hydrogen bonding patterns, as observed in related compounds, play a crucial role in the stability and crystalline structure of these molecules . The antimicrobial and antiproliferative activities of these compounds are significant, with some derivatives showing potent inhibitory activities against various cancer cell lines .

Applications De Recherche Scientifique

Urea Derivatives in Drug Design

Urea derivatives play a critical role in medicinal chemistry due to their unique hydrogen-binding capabilities, making them integral in drug-target interactions. Various urea derivatives have been studied for their bioactivity across a broad range of biological targets, including kinases, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes. Their application in drug design is aimed at modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, indicating the potential utility of the specific urea derivative for similar purposes (Jagtap et al., 2017).

Role in Biochemical Processes

In the context of biochemical applications, urea and its derivatives have been extensively studied for their roles in metabolic processes and as biosensors. For instance, urea biosensors have been developed to detect and quantify urea concentration due to its significance as an end product of nitrogen metabolism in the human body. Such technologies highlight the broader utility of urea derivatives in monitoring and managing health conditions related to nitrogen metabolism, pointing towards potential research applications of the specified urea derivative in biosensor technology and metabolic studies (Botewad et al., 2021).

Environmental and Agricultural Impact

Urea derivatives also find applications in environmental and agricultural research, particularly in understanding and mitigating the effects of urea-based fertilizers. Studies on urease inhibitors, for example, aim to reduce the environmental impact of urea decomposition, which can lead to ammonia volatilization and subsequent environmental pollution. This research area underscores the environmental significance of urea derivatives and their potential applications in developing more sustainable agricultural practices (Kosikowska & Berlicki, 2011).

Urea in Energy Storage and Electrochemical Technologies

Furthermore, the role of urea and its derivatives extends into electrochemical technologies and energy storage. The versatility of urea derivatives in forming complexes with various metals and their application in electroplating and energy storage devices highlight the potential for the specific urea derivative to be investigated for similar applications. These insights suggest avenues for research into the electrochemical properties and applications of urea derivatives in developing advanced energy storage technologies (Tsuda et al., 2017).

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(1-ethylindol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-4-22-12-15(14-7-5-6-8-16(14)22)21-19(23)20-13-9-10-17(24-2)18(11-13)25-3/h5-12H,4H2,1-3H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNVLLJJSUEGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2552459.png)

![N-(2-methoxybenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2552462.png)

![5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2552469.png)

![3-(4-fluorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2552475.png)

![4-chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2552476.png)